
4-(1-azepanylcarbonyl)-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(1-azepanylcarbonyl)-2-phenylquinoline typically involves innovative methodologies that facilitate the formation of the quinoline core and its functionalization. One approach involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde/acetophenone derivatives, leading to functionalized dihydroquinolines and quinolines (Jalal et al., 2014). Another method utilizes sequential palladium-catalyzed ortho alkylation/vinylation with aza-Michael addition reactions to synthesize tetrahydroisoquinolines and benzazepines (Ferraccioli et al., 2004).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives is characterized by the presence of a quinoline moiety and various substituents that significantly influence the compound's physical and chemical properties. X-ray diffraction studies have revealed the orthorhombic crystal system of 4-phenylquinolin-2-(1H)-one, demonstrating the nearly planar arrangement of the quinoline moiety and the substituted phenyl ring (Rajnikant et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives encompasses a range of reactions, including N-alkylation and O-alkylation, as well as the ability to form complexes with metal ions. Studies have shown that the reaction of 4-phenylquinolin-2(1H)-one derivatives with alkyl halides can yield a mixture of N-alkylated and O-alkylated products, indicating the compound's versatile reactivity (Park & Lee, 2004).
Physical Properties Analysis
The physical properties of quinoline derivatives are closely linked to their molecular structure. For instance, the orthorhombic crystal system of 4-phenylquinolin-2-(1H)-one and its crystal packing are determined by intermolecular N-H⋯O and C-H⋯O interactions, which can influence the compound's solubility, melting point, and stability (Rajnikant et al., 2002).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity towards different reagents and its ability to undergo various chemical transformations, are pivotal for its application in synthesis and potential therapeutic uses. The versatility in reactions such as alkylation and the ability to form complexes with metal ions highlight the compound's utility in organic synthesis and potentially as a ligand in metal-organic frameworks (Park & Lee, 2004).
Eigenschaften
IUPAC Name |
azepan-1-yl-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(24-14-8-1-2-9-15-24)19-16-21(17-10-4-3-5-11-17)23-20-13-7-6-12-18(19)20/h3-7,10-13,16H,1-2,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEJBVMLFDYDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(2-phenylquinolin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)
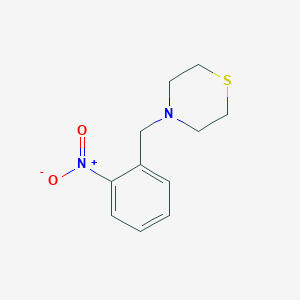
![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)
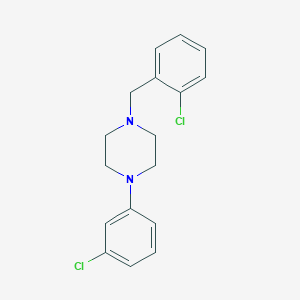
![(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)
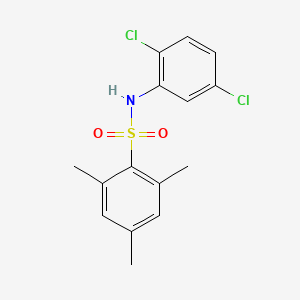

![rel-(3aR,6aR)-2-acetyl-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide hydrochloride](/img/structure/B5675388.png)
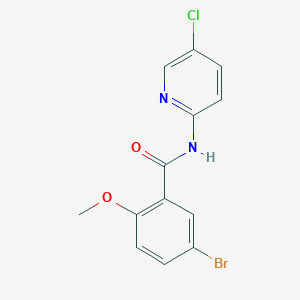
![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5675392.png)
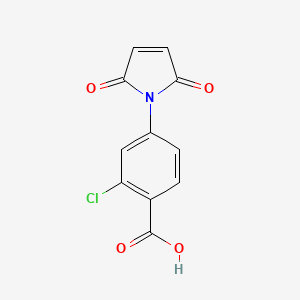
![[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5675415.png)